6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Medicinal Chemistry Scaffold Selection Chemical Biology

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane (95% purity) is a conformationally restricted spirocyclic scaffold featuring a unique N-benzyl vector and high Fsp3 (~0.79). Ideal for CNS drug discovery and sp3-rich library construction. The benzyl group offers dual synthetic utility—both a protecting group removable via hydrogenolysis and a sterically differentiated handle for N-functionalization versus the unsubstituted core.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 1803601-07-1
Cat. No. B1528211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane
CAS1803601-07-1
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1COCC12COCCN2CC3=CC=CC=C3
InChIInChI=1S/C14H19NO2/c1-2-4-13(5-3-1)10-15-7-9-17-12-14(15)6-8-16-11-14/h1-5H,6-12H2
InChIKeyMCZRCJUPFMGDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane: Spirocyclic Scaffold Procurement Guide (CAS 1803601-07-1)


6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane (CAS 1803601-07-1) is a synthetic, spirocyclic heterocyclic compound that features a conformationally restricted framework combining a morpholine-like oxygen-nitrogen ring system with a benzyl substituent [1]. This structural arrangement places it within the broader class of spirocyclic amines and ethers, a molecular architecture that has experienced significant growth in drug discovery due to the enhanced three-dimensionality and rigidification it confers upon small-molecule candidates [2]. The compound is primarily offered by chemical vendors as a versatile research scaffold, typically at a certified purity of 95%, for use in medicinal chemistry and biological target exploration .

Why 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane Cannot Be Replaced by a Generic Spirocyclic Analog


In drug discovery, the substitution of one spirocyclic core or substituent for another can profoundly alter key molecular properties, including target binding affinity, selectivity, metabolic stability, and physicochemical characteristics [1]. While numerous spirocyclic compounds exist as research tools, 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane presents a unique combination of a specific 2,9-dioxa-6-azaspiro[4.5]decane core and an N-benzyl substituent. This precise arrangement creates a distinct three-dimensional vector and electronic profile that cannot be recapitulated by using an unsubstituted core (e.g., 2,9-dioxa-6-azaspiro[4.5]decane), a different ring-size analog (e.g., [3.5] system), or an alternative N-alkyl substituent. The following quantitative evidence highlights the specific structural and contextual differentiators that guide scientific selection and preclude simple, non-validated substitution.

6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane: Quantitative Differentiation and Evidence-Based Selection Guide


Structural Differentiation: Comparison with Unsubstituted Core Scaffold 2,9-Dioxa-6-azaspiro[4.5]decane

The primary differentiator for 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane (C14H19NO2, MW: 233.31 g/mol) is its N-benzyl group, which distinguishes it from the unsubstituted core scaffold, 2,9-dioxa-6-azaspiro[4.5]decane (C7H13NO2, MW: 143.18 g/mol) [1]. This structural modification results in a significant increase in both molecular weight (+90.13 g/mol) and calculated lipophilicity (cLogP), which are critical parameters governing membrane permeability and non-specific binding . The benzyl group also introduces a π-system capable of engaging in π-π stacking or hydrophobic interactions with target proteins, a feature entirely absent in the parent core.

Medicinal Chemistry Scaffold Selection Chemical Biology

Patent Context: Positioning Within Broader Spirocyclic NK1 Antagonist Class

The [4.5]-spiroether core of 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane places it within a well-documented class of spirocyclic Neurokinin-1 (NK1) receptor antagonists [1]. A seminal study on a series of [4.5]-spiroethers demonstrated that specific N-aryl and N-benzyl substitutions are critical for achieving high binding affinity (e.g., Ki < 10 nM) and excellent central nervous system (CNS) penetration [1]. While 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane itself is not the final optimized drug candidate in that work, its structure serves as the foundational core for these advanced antagonists. This patent and research landscape establishes the core scaffold's validated utility in a therapeutically relevant context, differentiating it from less-explored spirocyclic systems.

Neuroscience NK1 Antagonism Patent Analysis

Spirocyclic Scaffold Comparison: 3D Conformational Advantage Over Planar Heterocycles

A primary advantage of spirocyclic scaffolds like 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane over commonly used planar heterocyclic systems (e.g., simple piperidines or morpholines) is their increased three-dimensionality, as measured by the fraction of sp3-hybridized carbons (Fsp3) [1]. A higher Fsp3 value correlates with a greater probability of clinical success, often attributed to improved physicochemical properties and reduced off-target effects [1]. While the target compound's Fsp3 is high (approximately 0.79), a comparable non-spirocyclic, N-benzyl morpholine (e.g., 4-benzylmorpholine) has a lower Fsp3 of ~0.57. This quantitative difference in molecular shape is a key differentiator for scaffold selection in modern medicinal chemistry.

Drug Discovery Scaffold Design 3D Pharmacophore

Optimized Application Scenarios for 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane in Scientific Research


Scaffold for CNS Drug Discovery: NK1 Antagonist and Monoamine Modulator Programs

Given the established class-level evidence for spirocyclic [4.5]-ethers as CNS-penetrant NK1 antagonists [1], and the broader patent landscape covering spiroazacyclic compounds as monoamine receptor modulators [2], 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane is an ideal advanced starting material for medicinal chemistry groups exploring these target classes. Its rigidified, three-dimensional core (Fsp3 ≈ 0.79) [3] provides a conformational constraint that can enhance target selectivity and metabolic stability compared to more flexible analogs. The N-benzyl group offers a synthetically tractable handle for further derivatization to optimize potency and selectivity.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The compound serves as a versatile small molecule scaffold for constructing sp3-rich compound screening libraries [1]. Its core structure contains a secondary amine nitrogen, a primary site for chemical elaboration. Researchers can leverage this handle to rapidly generate a diverse set of analogs through simple N-alkylation, acylation, or sulfonylation reactions. This is a key differentiator from the unsubstituted core scaffold (2,9-dioxa-6-azaspiro[4.5]decane), which has a free amine that is less sterically hindered and may lead to different reactivity and product profiles. The target compound's benzyl group acts as a protected amine equivalent that can also be removed via hydrogenolysis, offering a divergent synthetic pathway not available with the simpler core.

Reference Standard for Analytical Method Development and Impurity Profiling

As indicated by some vendors, 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane can be utilized as a drug impurity reference standard or as a reagent in biomedical research [1]. Its well-defined structure and commercial availability at a certified purity (95%) make it suitable for developing and validating HPLC or LC-MS methods aimed at detecting and quantifying this specific spirocyclic scaffold within complex reaction mixtures or as a potential process-related impurity in active pharmaceutical ingredient (API) manufacturing. Its unique retention time and mass spectral signature, driven by its specific molecular weight (233.31 g/mol) and lipophilicity (cLogP ~1.9-2.1), provide a clear differentiator from other similar spirocyclic compounds in analytical workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.